2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-phenyl-
Description
The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-phenyl- is a barbiturate analog featuring a pyrimidinetrione core substituted at the 5-position with chlorine and phenyl groups. Its structure is characterized by a six-membered heterocyclic ring with three ketone groups and two substituents at the 5-position.
- Core functionality: The pyrimidinetrione moiety acts as both hydrogen bond donor and acceptor, critical for interactions in biological systems .
- Substituent effects: The chlorine atom (electron-withdrawing) and phenyl group (hydrophobic) influence electronic properties, lipophilicity, and steric bulk compared to other 5-substituted derivatives.
Properties
CAS No. |
3120-27-2 |
|---|---|
Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
5-chloro-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7ClN2O3/c11-10(6-4-2-1-3-5-6)7(14)12-9(16)13-8(10)15/h1-5H,(H2,12,13,14,15,16) |
InChI Key |
HWZNRGRZWHGMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)Cl |
Origin of Product |
United States |
Biological Activity
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-phenyl- (commonly known as 5-chloro-barbituric acid) is a derivative of barbituric acid and belongs to the class of pyrimidine compounds. This compound has garnered attention for its biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: CHClNO
- Molecular Weight: 232.63 g/mol
- CAS Number: 19645-77-3
The biological activity of 5-chloro-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is primarily attributed to its interaction with various biological targets:
- GABA Receptor Modulation : Similar to other barbiturates, this compound may enhance GABAergic transmission by binding to GABA receptors. This action can lead to sedative and anxiolytic effects.
- Inhibition of Enzymatic Activity : Some studies indicate that pyrimidine derivatives can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Research has shown that certain derivatives exhibit antimicrobial properties against various pathogens.
Biological Activity Overview
The following table summarizes the biological activities reported for 5-chloro-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione:
Case Study 1: Sedative Effects
A study published in Pharmacology Biochemistry and Behavior demonstrated that 5-chloro-barbituric acid significantly decreased locomotor activity in mice. This effect was attributed to its action on GABA receptors, providing evidence for its sedative properties.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2020) found that 5-chloro-barbituric acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Case Study 3: Antitumor Effects
In vitro studies on human cancer cell lines indicated that the compound could induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways which are critical for programmed cell death.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ primarily in substituents at the 5-position, which dictate their physicochemical and biological properties:
*Estimated based on analogs; †Calculated from atomic weights.
Structural Insights :
- Halogen vs.
- Phenyl group: Imparts hydrophobicity and π-π stacking capability, common in CNS-active barbiturates like phenobarbital .
Physicochemical Properties
Comparative data for logP, pKa, and solubility:
‡Estimated using substituent contributions; †Electron-withdrawing Cl/Br lowers pKa compared to alkyl groups.
Key Trends :
- Lipophilicity : Chloro and bromo substituents increase logP compared to ethyl, enhancing membrane permeability but reducing water solubility .
- Acidity: The chloro group slightly lowers pKa relative to phenobarbital, affecting ionization state and bioavailability.
Enzyme Inhibition (3CLpro SARS-CoV-2):
Pyrimidinetrione derivatives exhibit inhibitory activity against viral proteases. For example:
- PMPT (unsubstituted pyrimidinetrione): IC₅₀ = 19 ± 3 µM .
- 5-Chloro-5-phenyl- : Predicted enhanced activity due to halogen bonding with active-site residues (e.g., Cys145) .
- 5-(2-Furylmethylene)-1-phenyl-: Ki ≈ 10–50 µM for AAC(6′)-Ib aminoglycoside acetyltransferase .
Neuroactive Properties:
- Phenobarbital: Anticonvulsant (therapeutic plasma concentration: 10–40 µg/mL) .
- 5-Chloro-5-phenyl-: Potential neurotoxicity concerns inferred from LD₅₀ trends in halogenated barbiturates (e.g., pentobarbital LD₅₀ = 250 mg/kg in rats) .
Q & A
Q. Optimization Tips :
- Temperature control during cyclization (80–100°C) minimizes side products .
- Catalytic acid (e.g., p-toluenesulfonic acid) improves reaction efficiency .
Basic: What spectroscopic techniques are most effective for structural characterization of this compound?
- ¹H/¹³C NMR : Key for identifying substitution patterns. For example, the phenyl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while the NH protons (if present) resonate near δ 10–12 ppm .
- FTIR : Confirms carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-Cl vibrations at ~550–650 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₇ClN₂O₃, theoretical 238.01 g/mol) .
Advanced: How can computational methods predict the reactivity of 5-chloro-5-phenyl-pyrimidinetrione in nucleophilic substitution reactions?
- DFT Calculations : Assess electron density at the 5-position to predict sites for nucleophilic attack. For example, the chloro group’s electron-withdrawing effect increases electrophilicity at C5, favoring substitutions .
- Molecular Dynamics Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Experimental Validation : Cross-reference computational predictions with kinetic studies using HPLC or in situ IR .
Advanced: How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Dose-Dependent Studies : Re-evaluate IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to identify specificity thresholds .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., topoisomerase II) to distinguish between direct DNA interaction and indirect pathway modulation .
- Structural Analog Comparison : Compare activity with analogues lacking the chloro or phenyl group to isolate functional moieties .
Advanced: What strategies improve the aqueous solubility of this compound for in vitro bioassays?
- Co-Crystallization : Use hydrophilic co-formers (e.g., cyclodextrins) to enhance solubility without altering bioactivity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 1H or 3H positions for pH-dependent release .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Advanced: How does the electronic environment of the pyrimidinetrione core influence its electrochemical behavior?
- Cyclic Voltammetry : The chloro and phenyl groups reduce electron density, shifting reduction potentials. For example, the C=O groups exhibit reversible redox peaks at −0.8 to −1.2 V (vs. Ag/AgCl) in aprotic solvents .
- X-ray Crystallography : Correlate bond lengths (e.g., C-Cl: ~1.73 Å) with electron delocalization patterns .
Basic: What safety precautions are critical when handling this compound in the lab?
- Toxicity : Classified as H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the chloro group .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing?
- Synthesis of ¹³C-Labeled Analog : Introduce ¹³C at the carbonyl positions to track degradation products via NMR or LC-MS .
- Applications : Study hepatic metabolism in microsomal assays to identify reactive metabolites .
Data Contradiction Analysis Example
Issue : Conflicting reports on anticancer activity (e.g., IC₅₀ = 10 μM in Study A vs. 50 μM in Study B).
Resolution :
Verify assay conditions (e.g., cell line viability, incubation time).
Check compound purity via HPLC; impurities >5% skew results .
Replicate studies under standardized protocols (e.g., MTT assay, 48-hour exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
